molecular formula C16H26N4O2 B10996323 1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide

1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide

Cat. No.: B10996323
M. Wt: 306.40 g/mol
InChI Key: YBJDYXDRAYOBSY-UHFFFAOYSA-N
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Description

1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide typically involves the following steps:

    Formation of the pyridazine ring: The starting material, 6-methoxypyridazine, is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Formation of the carboxamide group: The carboxamide group is formed by reacting the intermediate with an appropriate amine, such as 3-methylbutylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl or carbonyl derivative, while reduction of the carboxamide group may yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperidine carboxamides.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, binding affinity, and overall stability.

Properties

Molecular Formula

C16H26N4O2

Molecular Weight

306.40 g/mol

IUPAC Name

1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide

InChI

InChI=1S/C16H26N4O2/c1-12(2)8-9-17-16(21)13-5-4-10-20(11-13)14-6-7-15(22-3)19-18-14/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,17,21)

InChI Key

YBJDYXDRAYOBSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1CCCN(C1)C2=NN=C(C=C2)OC

Origin of Product

United States

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